(1-Methylcyclopent-2-en-1-yl)methanol
Overview
Description
“(1-Methylcyclopent-2-en-1-yl)methanol” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 . The compound is also known by its IUPAC name, and its structure consists of a methyl group (CH3) linked with a hydroxy group (OH) .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, density, etc., are not provided in the search results.Scientific Research Applications
RuCl3-catalyzed N-Methylation and Transfer Hydrogenation
Methanol, as a simple alcohol, plays a significant role in chemical synthesis and energy technologies, being used as both a C1 synthon and H2 source. RuCl3.xH2O, a relatively cheap and readily available catalyst, enables selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. This method has been applied to synthesize pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization, demonstrating methanol's utility in organic synthesis and drug manufacturing (Sarki et al., 2021).
Methanol Production and Applications
Methanol is a pivotal chemical compound, serving as a building block for more complex chemicals (e.g., acetic acid, methyl tertiary butyl ether) and as a clean-burning fuel. The conversion of CO2 to methanol presents a method to reduce CO2 emissions, while its role as an energy carrier for hydrogen storage underscores its significance in sustainable energy solutions (Dalena et al., 2018).
Methanol-based Industrial Biotechnology
Methanol can be synthesized from both petrochemical and renewable resources, making it a cornerstone in the chemical industry. Its utilization in bioprocess technology, exemplified by large-scale single-cell protein production and the development of bioprocesses for fine and bulk chemicals, highlights its potential in industrial biotechnology. The expanding toolset for genetic engineering of methylotrophic bacteria further emphasizes methanol's role in producing economically competitive bioproducts (Schrader et al., 2009).
Catalytic Methylation of (Bio)Alcohols
The methylation of readily available (bio)alcohols using methanol as a sustainable C1 feedstock has been facilitated by the development of novel catalytic processes. Iridium nanocatalysts encapsulated in carbon nanospheres, for instance, have shown effectiveness in methylating a selection of (bio)alcohols with good-to-high yields, demonstrating the applicability of methanol in creating value-added chemicals through green synthesis (Liu et al., 2017).
Safety and Hazards
“(1-Methylcyclopent-2-en-1-yl)methanol” is classified as a hazardous substance . It has been assigned the GHS07 pictogram, and its hazard statements include H227, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
(1-methylcyclopent-2-en-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2,4,8H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUJFFJPKSJOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546869 | |
Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-54-4 | |
Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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